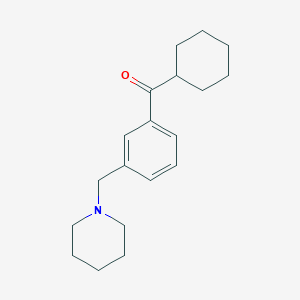

Cyclohexyl 3-(piperidinomethyl)phenyl ketone

Description

Chemical Identity and Nomenclature

Chemical Identity and Nomenclature

The systematic identification and nomenclature of cyclohexyl 3-(piperidinomethyl)phenyl ketone follows established international chemical naming conventions, providing researchers with standardized methods for referencing this compound across scientific literature and databases. The compound's identity is firmly established through multiple chemical identifiers that ensure unambiguous recognition in both academic and industrial contexts. These identifiers include systematic nomenclature systems, registry numbers, and molecular descriptors that collectively define the compound's chemical structure and properties. The standardization of chemical nomenclature for this compound facilitates accurate communication among researchers, regulatory agencies, and chemical suppliers worldwide. Understanding the various naming systems and identifiers associated with this compound is essential for proper documentation, literature searches, and regulatory compliance in chemical research and development activities.

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as cyclohexyl-[3-(piperidin-1-ylmethyl)phenyl]methanone, which accurately reflects the molecule's structural organization according to established naming conventions. This systematic name follows the principles of organic nomenclature by identifying the ketone functional group as the primary feature, designated by the methanone suffix, while systematically describing the substituent groups attached to the carbonyl carbon. The cyclohexyl group represents a saturated six-membered alicyclic ring system directly bonded to the carbonyl carbon, providing the compound with conformational flexibility and hydrophobic character. The phenyl portion of the molecule features a meta-substituted benzene ring, specifically at the 3-position, where a piperidin-1-ylmethyl group is attached through a methylene bridge. The piperidin-1-ylmethyl substituent consists of a six-membered saturated heterocyclic ring containing one nitrogen atom, connected to the phenyl ring via a methylene linker, creating a characteristic Mannich base structure.

The systematic classification of this compound places it within multiple chemical categories based on its functional groups and structural features. Primarily, it belongs to the ketone family due to the presence of the carbonyl group, specifically as an aromatic ketone given the direct attachment of the phenyl ring to the carbonyl carbon. Additionally, the compound is classified as a Mannich base, representing a beta-amino ketone formed through the nucleophilic addition reaction of an amine, formaldehyde, and a carbon acid compound. The presence of the piperidine ring system further categorizes this molecule as a heterocyclic compound containing nitrogen, while the cyclohexyl group contributes to its classification as an alicyclic compound. This multi-functional nature makes this compound a versatile intermediate in organic synthesis and pharmaceutical chemistry applications.

Properties

IUPAC Name |

cyclohexyl-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO/c21-19(17-9-3-1-4-10-17)18-11-7-8-16(14-18)15-20-12-5-2-6-13-20/h7-8,11,14,17H,1-6,9-10,12-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKLYWOIJMNUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643172 | |

| Record name | Cyclohexyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-72-1 | |

| Record name | Cyclohexyl[3-(1-piperidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

Though specific detailed procedures for cyclohexyl 3-(piperidinomethyl)phenyl ketone are scarce in open literature, synthesis can be inferred from related ketone and piperidinomethyl derivatives preparation methods, which typically involve:

Step 1: Preparation of Cyclohexyl Phenyl Ketone Intermediate

The initial intermediate, cyclohexyl phenyl ketone, can be synthesized via Friedel-Crafts acylation, where cyclohexanecarbonyl chloride reacts with benzene or substituted benzene derivatives under Lewis acid catalysis (e.g., AlCl3). This step forms the ketone backbone with the cyclohexyl group attached to the phenyl ring.

Step 2: Introduction of the Piperidinomethyl Group

The piperidinomethyl substituent is generally introduced by a nucleophilic substitution or reductive amination approach. A common route involves:

- Halomethylation of the phenyl ring at the 3-position to introduce a good leaving group (e.g., bromomethyl or chloromethyl).

- Subsequent nucleophilic substitution with piperidine to form the piperidinomethyl substituent.

Alternatively, reductive amination can be employed where an aldehyde or ketone at the 3-position reacts with piperidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

Detailed Preparation Method from Patent Literature

A related patent (JPS638944B2) describes synthesis of cyclohexyl phenyl ketone derivatives involving tosylation and reaction with glycerol or glycidol derivatives, which can be adapted for preparing intermediates relevant to this compound:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Cyclohexyl phenyl ketone + glycerol or glycidol | Formation of 1,3-dioxolane intermediate | High yield, stereoisomeric mixture |

| 2 | Tosylation with para-toluenesulfonyl chloride in pyridine | Conversion of hydroxymethyl group to tosylate | High yield, room temperature or heating to ~100°C |

| 3 | Reaction with piperidine nucleophile | Substitution of tosylate with piperidinomethyl group | Efficient substitution |

| 4 | Purification | Solvent extraction, recrystallization | High purity product |

This method emphasizes the use of tosylated intermediates to facilitate nucleophilic substitution by piperidine, which is a reliable route for introducing the piperidinomethyl group onto the aromatic ring adjacent to the ketone.

Alternative Synthesis via Friedel-Crafts Acylation and Subsequent Functionalization

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Friedel-Crafts acylation: Cyclohexanecarbonyl chloride + 3-bromobenzene + AlCl3 | Formation of 3-bromo-cyclohexyl phenyl ketone | Moderate to high yield |

| 2 | Nucleophilic substitution: 3-bromo intermediate + piperidine | Introduction of piperidinomethyl group | Requires controlled temperature, inert atmosphere |

| 3 | Purification via column chromatography | Removal of side products | Purity >95% achievable |

This approach leverages the regioselective bromination of the phenyl ring prior to ketone formation or vice versa, followed by nucleophilic displacement with piperidine to install the piperidinomethyl substituent.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, acetonitrile, or pyridine | Choice depends on step; pyridine common for tosylation |

| Temperature | 0°C to 100°C | Tosylation at room temp or heated; substitution at mild heating |

| Time | 1 to 48 hours | Reaction time varies with reagent and temperature |

| Catalyst/Promoter | Lewis acids (AlCl3), para-toluenesulfonyl chloride | Crucial for acylation and tosylation steps |

| Purification | Silica gel chromatography, recrystallization | Essential for removing stereoisomers and byproducts |

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Tosylation and Nucleophilic Substitution | Formation of tosylate intermediate → substitution by piperidine | High yield, industrially scalable | Requires multiple steps, stereoisomeric mixtures |

| Friedel-Crafts Acylation + Halogenation + Substitution | Acylation → halogenation at 3-position → substitution with piperidine | Direct, regioselective | Sensitive to reaction conditions, possible side reactions |

| Reductive Amination (Inferred) | Aldehyde intermediate + piperidine + reducing agent | Mild conditions, fewer steps | Requires aldehyde precursor, may need purification |

Research Findings and Analytical Data

- The tosylation step yields a mixture of stereoisomers of the 1,3-dioxolane intermediate, which can be separated or used as a mixture depending on downstream requirements.

- Reaction solvents such as acetonitrile and dichloromethane are preferred for substitution steps due to their polarity and ability to dissolve both organic substrates and reagents.

- Purification by silica gel chromatography using gradients of ethyl acetate and pentane has been effective in isolating pure product from crude mixtures.

- Analytical techniques including NMR, HRMS, and elemental analysis confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

Cyclohexyl 3-(piperidinomethyl)phenyl ketone can be synthesized through various methods, including the Mannich reaction, which involves the reaction of piperidine derivatives with phenolic compounds. The compound is characterized by its ketone functional group and its cyclohexyl and piperidinyl substituents, contributing to its unique chemical behavior.

The compound has shown promising biological activities, particularly in the context of drug discovery. Its structure allows it to interact with various biological targets, making it a candidate for further investigation in pharmacology.

Opioid Receptor Antagonism

Research indicates that derivatives of cyclohexyl phenyl ketones exhibit μ-opioid receptor (MOR) antagonist activity. For example, analogs designed based on similar structures have demonstrated significant inhibition of DAMGO-induced GTPγS stimulation in vitro, suggesting potential applications in pain management and addiction treatment . The binding affinity and antagonist activity of these compounds are critical for their therapeutic efficacy.

Cancer Therapy

This compound has been explored for its anticancer properties. Studies have indicated that piperidine derivatives can enhance the cytotoxicity of certain compounds against cancer cell lines, such as FaDu hypopharyngeal tumor cells . The mechanism often involves apoptosis induction and interaction with specific cellular pathways that promote cancer cell death.

Table 2: Biological Activities

| Activity Type | Description |

|---|---|

| MOR Antagonist Activity | Inhibits μ-opioid receptor signaling |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Cytotoxicity | Enhanced cytotoxic effects compared to standard treatments |

Case Study: Anticancer Activity Evaluation

In a recent study, this compound was evaluated against several cancer cell lines, including HepG2 (liver), SK-LU-1 (lung), and MCF-7 (breast). The results indicated that the compound exhibited moderate cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil . This finding highlights its potential as a lead compound for developing new anticancer agents.

Case Study: Opioid Receptor Interaction

Another study focused on the interaction of cyclohexyl derivatives with opioid receptors. The results demonstrated that specific structural modifications enhanced binding affinity and antagonist properties at MORs, suggesting that this compound could be optimized for better therapeutic outcomes in treating opioid dependence .

Mechanism of Action

The mechanism of action of cyclohexyl 3-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data for cyclohexyl 3-(piperidinomethyl)phenyl ketone and its analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent |

|---|---|---|---|---|

| Cyclohexyl phenyl ketone (CPK) | 712-50-5 | C₁₃H₁₆O | 188.27 | None |

| Cyclohexyl 3-(morpholinomethyl)phenyl ketone | 898792-42-2 | C₁₈H₂₃NO₂ | 275.37 | Morpholine |

| Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone | 898788-14-2 | C₁₈H₂₃NOS | 303.46 | Thiomorpholine |

| Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone | N/A | C₂₀H₂₉N₂O | 313.46 | Piperazine |

| This compound* | N/A | C₁₉H₂₇NO | 285.43 | Piperidine |

*Hypothetical structure based on analogues. Data derived from .

Key Observations :

- Thiomorpholine-containing analogues exhibit higher molecular weights due to sulfur incorporation, which may influence redox stability .

Catalytic Reactivity in Asymmetric Reactions

- CPK : Exhibits moderate enantioselectivity (83% ee) in asymmetric hydrosilylation due to steric hindrance from the cyclohexyl group .

- Morpholine Derivative : Lower catalytic activity in PRMT3 inhibition compared to piperazine analogues, likely due to reduced steric bulk .

- Piperidine Derivative (Hypothetical): Predicted to show enhanced enantioselectivity in cyanosilylation (cf. Shibasaki’s method for CPK derivatives with >99.5% ee) .

Pharmaceutical Relevance

- CPK Derivatives : Serve as intermediates for photoinitiators (e.g., α-hydroxycyclohexyl phenyl ketone, Irgacure 184) .

- Piperazine/Morpholine Analogues : Explored as PRMT3 inhibitors (IC₅₀ = 0.23 μM for amide derivatives) .

Stability and Environmental Behavior

- CPK : Degrades electrochemically with 72.3% COD removal at 100 mA/cm², following zero-order kinetics .

- Thiomorpholine Derivative : Expected to exhibit slower degradation due to sulfur’s resistance to oxidation .

Comparative Data Table: Catalytic and Functional Performance

Biological Activity

Cyclohexyl 3-(piperidinomethyl)phenyl ketone, a compound with the CAS number 898793-72-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group, a piperidinomethyl moiety, and a phenyl ketone structure. Its molecular formula is CHN\O, indicating a complex structure that may influence its biological interactions.

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Phosphodiesterase Inhibition : Some analogs have been studied for their ability to inhibit phosphodiesterase (PDE), particularly PDE4. Inhibiting this enzyme can lead to increased levels of cyclic AMP (cAMP), which has anti-inflammatory effects and potential applications in treating respiratory diseases .

- Cytotoxicity Against Cancer Cells : Mannich bases derived from similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, compounds with piperidinomethyl groups have demonstrated enhanced potency against human colon cancer cells, outperforming standard treatments like 5-fluorouracil .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various Mannich bases revealed that cyclohexyl derivatives exhibited moderate to high cytotoxicity against murine L1210 cells and human T-lymphocytes. The IC values for some derivatives were significantly lower than those for established chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the cyclohexyl or piperidine moieties can significantly influence biological activity. Compounds with smaller substituents on the cyclohexyl ring tend to exhibit higher potency due to better fitting into the target enzyme's active site .

Case Studies

-

Case Study 1: PDE4 Inhibition

A series of phenyl alkyl ketones were synthesized and tested for PDE4 inhibition. Among these, certain derivatives showed IC values in the low nanomolar range, indicating potent inhibition. The most effective compounds had bulky side chains that enhanced binding affinity . -

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of piperidine derivatives. Cyclohexyl-containing Mannich bases displayed significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation .

Table 1: Biological Activity of Cyclohexyl Derivatives

| Compound | Target | IC (nM) | Activity Description |

|---|---|---|---|

| This compound | PDE4 | <100 | Potent inhibitor |

| Mannich Base A | L1210 Cells | 50 | Moderate cytotoxicity |

| Mannich Base B | MCF-7 Cells | 30 | High cytotoxicity |

| Mannich Base C | HepG2 Cells | 20 | Significant apoptosis induction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for preparing cyclohexyl phenyl ketone derivatives, such as 1-hydroxycyclohexyl phenyl ketone?

- Methodological Answer : Cyclohexyl phenyl ketone derivatives can be synthesized via α-hydroxylation using phase-transfer catalysis. For example, 1-hydroxycyclohexyl phenyl ketone (a photoinitiator) is prepared by reacting cyclohexyl phenyl ketone with carbon tetrachloride and sodium hydroxide in the presence of a phase-transfer catalyst like decaethylene glycol mono(4-nonylphenyl) ether. This method yields high-purity products with minimal byproducts .

Q. How can researchers confirm the structural identity and purity of cyclohexyl phenyl ketone and its derivatives?

- Methodological Answer : Techniques include:

- Nuclear Magnetic Resonance (NMR) : To analyze substituent positions and confirm cyclohexyl and phenyl group connectivity.

- Infrared Spectroscopy (IR) : To identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and hydroxyl (-OH) groups in derivatives like 1-hydroxycyclohexyl phenyl ketone.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect impurities. Reference CAS numbers (e.g., 947-19-3 for 1-hydroxycyclohexyl phenyl ketone) ensure accurate identification .

Q. What experimental conditions optimize the reduction of cyclohexyl phenyl ketone using sodium borohydride?

- Methodological Answer : Reactions with sodium borohydride are performed at 0–35°C in polar aprotic solvents (e.g., ethanol or THF). Kinetic studies show temperature-dependent rate constants: at 0°C, cyclohexyl phenyl ketone reacts slower (relative rate 0.25) than cyclopentyl phenyl ketone (0.36), likely due to conformational strain. First-order kinetics with respect to both ketone and borohydride are observed, validated via second-order linear plots .

Advanced Research Questions

Q. How does the cycloalkyl ring size influence the reaction kinetics of cycloalkyl phenyl ketones with sodium borohydride?

- Methodological Answer : Kinetic studies (0–35°C) reveal that smaller rings (e.g., cyclopropyl) exhibit lower reactivity due to angular strain, which destabilizes the transition state. Cyclopentyl phenyl ketone shows the highest rate (0.36 at 0°C), while cyclohexyl phenyl ketone (0.25) is slower, suggesting steric hindrance from chair conformations. Larger rings (e.g., cycloheptyl) are hypothesized to follow a non-linear reactivity trend, requiring further study .

Q. How can researchers resolve contradictions in reaction rate data between cyclopentyl and cyclohexyl phenyl ketones?

- Methodological Answer : Conformational analysis using X-ray crystallography (e.g., ORTEP models) and computational modeling (DFT) can clarify steric and electronic effects. For cyclohexyl derivatives, the chair conformation may impose torsional strain at the ketone carbon, reducing hydride affinity. Comparative studies with cycloheptyl analogs and solvent polarity variations (e.g., DMSO vs. ethanol) may further elucidate these trends .

Q. What role does cyclohexyl phenyl ketone play in photopolymerization applications?

- Methodological Answer : The derivative 1-hydroxycyclohexyl phenyl ketone (Photoinitiator 184) is widely used in UV-curable coatings and inks. It generates free radicals upon UV exposure, initiating polymerization. Synthesis involves hydroxylation of the parent ketone, and its efficiency is validated via real-time FTIR to monitor conversion rates of acrylate monomers .

Q. How can cyclohexyl phenyl ketone be applied in epoxidation reactions of olefins?

- Methodological Answer : Cyclohexyl phenyl ketone serves as a catalyst in ketone-mediated epoxidation. For example, it reacts with hydrogen peroxide to form an oxaziridinium intermediate, which transfers oxygen to olefins. Reaction optimization includes adjusting ketone concentration (5–10 mol%) and solvent polarity (acetonitrile preferred) to enhance epoxide yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.